N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a combination of an ether-based scaffold and a sulfone-based head group . Further details about the exact molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . These reactions help to set the aporphine framework and achieve excellent enantioselectivity .Scientific Research Applications
Crystal Structure Analysis
Research in crystal structure analysis has focused on derivatives similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide. For example, the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, which are structurally related, have been synthesized and characterized. These compounds have shown that intermolecular hydrogen bonds and other interactions contribute to their stability and supramolecular architecture (Kumara, Naveen, & Lokanath, 2017).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally related to this compound. One such study designed and synthesized a novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Pharmacokinetic Characterization
Another study focused on the virtual screening, synthesis, pharmacokinetic characterization, and the effect on breast tumor metastasis of compounds related to this compound. The results indicated that certain analogues could inhibit cell growth and induce apoptosis, making them potential candidates for further investigation in cancer therapy (Wang et al., 2011).
Synthesis and Characterization
The synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives were explored, highlighting the potential of such compounds for medical applications. One particular study synthesized a series of these compounds and screened them for diuretic activity, identifying promising candidates (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound interacts with its target, the GIRK channels, by activating them . This activation results in the stabilization of the closed conformation of the channel, allowing for the flow of potassium ions .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These include pathways associated with cellular excitability and signaling, as GIRK channels play a crucial role in these processes .
Pharmacokinetics
It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of cellular excitability and signaling. By activating GIRK channels, the compound can influence the flow of potassium ions, thereby affecting cellular functions .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c14-12(13-9-3-4-19(15,16)6-9)8-1-2-10-11(5-8)18-7-17-10/h1-2,5,9H,3-4,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHARGRFRYPDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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